Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate
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Overview
Description
Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate is a heterocyclic organic compound that features a pyrrole ring fused with a pyrroline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate typically involves the reaction of ethyl-3-(propylamino) but-2-enoate with acetaldehyde and iodine under basic conditions . This one-pot, two-step reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization and chromatography, would likely be applied to scale up the laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various hydrogenated pyrrole compounds.
Scientific Research Applications
Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyrrole: A compound with a similar pyrrole structure but different functional groups.
Ethyl pyrrole-2-carboxylate: Another pyrrole derivative with distinct chemical properties.
2-(2-Pyrrolyl)pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrrole-pyrimidine structure.
Uniqueness
Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate is unique due to its fused pyrrole-pyrroline structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
91181-19-0 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 5-(1H-pyrrol-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-5-9(13-10)8-4-3-7-12-8/h3-4,7,10,12H,2,5-6H2,1H3 |
InChI Key |
CYVDVCILMQKITK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=N1)C2=CC=CN2 |
Origin of Product |
United States |
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